molecular formula C10H11BrO2 B2871894 Methyl 2-(4-bromo-2-methylphenyl)acetate CAS No. 958646-47-4

Methyl 2-(4-bromo-2-methylphenyl)acetate

Cat. No. B2871894
CAS RN: 958646-47-4
M. Wt: 243.1
InChI Key: FQVAIXVMXMXFKD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-methylphenyl)acetate” is a chemical compound with the CAS Number: 958646-47-4 . It has a molecular weight of 243.1 g/mol . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-bromo-2-methylphenyl)acetate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . The compound has a total of 13 heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-2-methylphenyl)acetate” has a molecular weight of 243.10 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 3 rotatable bonds .

Scientific Research Applications

Synthesis of Vicinal Haloethers

Methyl 2-(4-bromo-2-methylphenyl)acetate: is used in the synthesis of vicinal haloethers, which are valuable intermediates in organic synthesis. These compounds can be transformed into various functional derivatives through nucleophilic substitution reactions . The ability to introduce halogen atoms next to an ether group allows for the creation of complex molecules that are useful in drug development and materials science.

Antibacterial Agents

The compound’s structural framework is beneficial in the synthesis of bis-indole alkaloids, which have shown potential as antibacterial agents . These synthetic efforts are particularly important in the fight against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

Organic Synthesis Building Blocks

As a building block in organic synthesis, Methyl 2-(4-bromo-2-methylphenyl)acetate offers a versatile starting point for the construction of complex molecular architectures. Its reactivity enables the introduction of various functional groups, expanding the chemical space for the development of new compounds .

Conducting Polymers

The brominated aromatic structure of the compound makes it a candidate for the synthesis of conducting polymers. These polymers have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) and solar cells .

Flame Retardants

The bromine atom in Methyl 2-(4-bromo-2-methylphenyl)acetate is significant for the synthesis of flame retardants. Brominated flame retardants are effective in reducing the flammability of materials and are widely used in the electronics and textiles industries .

Antioxidants and UV Absorbers

The compound’s potential to act as an antioxidant or ultraviolet (UV) absorber makes it valuable in the formulation of products that require protection from oxidative stress or UV radiation. This includes applications in coatings, plastics, and skincare products .

Safety And Hazards

The safety information for “Methyl 2-(4-bromo-2-methylphenyl)acetate” indicates that it has GHS07 pictograms and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(4-bromo-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVAIXVMXMXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-methylphenyl)acetate

CAS RN

958646-47-4
Record name methyl 2-(4-bromo-2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.60 g, 11 mmol) was added to a solution of (4-bromo-2-methylphenyl)acetonitrile (1.0 g, 4.8 mmol) obtained in Example (17-1) in ethylene glycol (5 ml), and the mixture was stirred at 130° C. for 1.5 hours. After the reaction mixture was cooled to room temperature and concentrated hydrochloric acid was added to acidify the reaction mixture, the mixture was extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. After the residue obtained by removing the solvent under reduced pressure was washed with water, it was dried under reduced pressure to give a solid. Potassium carbonate (0.97 g, 7.0 mmol) and methyl iodide (0.37 ml, 5.9 mmol) were added to a solution of the obtained solid in N,N-dimethylformamide (6 ml), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate and the organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=99/1-10/1) to give crudely purified methyl (4-bromo-2-methylphenyl)acetate as an oil. According to a method similar to Example (8-1), from crude methyl (4-bromo-2-methylphenyl)acetate obtained in the above and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (814 mg, 3.7 mmol), methyl (4′-hydroxy-3-methyl-1,1′-biphenyl-4-yl)acetate was obtained as a colorless solid (0.70 g, three-step total yield: 56%).
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0.6 g
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0.97 g
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0.37 mL
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6 mL
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